1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-4-3-9(7-14-10)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREWXWJZPXXKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile typically involves the construction of the cyclopentane-carbonitrile core followed by the introduction of the 6-chloropyridin-3-yl group, or vice versa. The choice of synthetic route depends on the availability of starting materials, desired yield, and purity requirements.
Key Synthetic Approaches
- Nucleophilic Substitution: Formation of the cyclopentane-carbonitrile core, followed by nucleophilic aromatic substitution to introduce the 6-chloropyridin-3-yl group.
- Cross-Coupling Reactions: Utilization of palladium-catalyzed cross-coupling to link a cyclopentane-carbonitrile derivative with a halogenated pyridine.
- Functional Group Interconversion: Conversion of a precursor functional group (such as an amide or ester) to the nitrile after assembly of the main skeleton.
Detailed Preparation Methods
Synthesis via Cyclopentanecarbonitrile Derivatives
A common route begins with cyclopentanecarbonitrile, which is functionalized to introduce a suitable leaving group (e.g., bromide) at the 1-position. This intermediate is then coupled with 6-chloropyridin-3-yl nucleophiles under basic or transition-metal-catalyzed conditions.
Stepwise Example:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclopentanecarbonitrile, NBS, light | Bromination to yield 1-bromocyclopentanecarbonitrile |
| 2 | 6-Chloropyridin-3-yl boronic acid, Pd(0) catalyst, base | Suzuki coupling to form the target compound |
| 3 | Purification by column chromatography | Isolate pure 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile |
- The Suzuki coupling is favored for its high selectivity and functional group tolerance.
- Alternative coupling methods (e.g., Negishi, Kumada) may also be employed depending on substrate compatibility.
Synthesis via Pyridine Functionalization
Experimental Data Table
Research Findings and Analysis
- Yield Optimization: The Suzuki coupling route generally provides higher yields and cleaner products due to the robustness of the cross-coupling methodology.
- Purity Considerations: Column chromatography or recrystallization is essential for removing side products, especially when using cyanide reagents.
- Safety Notes: Cyanation reactions require careful handling due to the toxicity of cyanide sources.
- Scalability: The Suzuki coupling and Grignard routes are scalable and suitable for both laboratory and industrial synthesis.
Chemical Reactions Analysis
1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Addition: The nitrile group can undergo addition reactions with nucleophiles, leading to the formation of imines or amides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Major products formed from these reactions include carboxylic acids, amines, alcohols, imines, and amides.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to new compounds with desired biological activities.
-
Drug Development:
- The unique structural features of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile make it a valuable scaffold in drug design. It can act as a bio-isostere for carboxylic acids, helping to develop therapeutics that evade metabolic degradation while retaining efficacy.
-
Biological Activity:
- Research indicates that derivatives of this compound can interact with biological targets, including enzymes and receptors. For instance, studies have shown that cyclopentane derivatives exhibit antagonistic properties at thromboxane A2 receptors, suggesting potential therapeutic applications in cardiovascular diseases .
Case Study 1: Thromboxane A2 Receptor Antagonism
A study evaluated several cyclopentane derivatives for their ability to inhibit thromboxane A2 receptors. The findings demonstrated that modifications to the cyclopentane structure enhanced binding affinity and selectivity, indicating the potential for developing new cardiovascular drugs.
| Compound | IC50 (μM) |
|---|---|
| Cyclopentane Derivative | 0.054 ± 0.016 |
| Parent Compound | Comparable |
Case Study 2: Stability Studies
In vitro stability studies revealed that certain derivatives of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile maintained structural integrity over time in plasma, suggesting favorable pharmacokinetic properties for therapeutic agents .
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers and coatings that require particular characteristics.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloropyridine moiety allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Substituent Variation: Carbonitrile vs. Carboxylic Acid
Compound A : 1-(6-Chloropyridin-3-yl)-cyclopentanecarboxylic acid (CAS: 1505992-00-6)
- Molecular Formula: C₁₁H₁₂ClNO₂
- Molecular Weight : 225.68 g/mol
- Key Differences :
- Replacement of the carbonitrile (-CN) group with a carboxylic acid (-COOH) increases polarity and hydrogen-bonding capacity.
- The carboxylic acid group may enhance solubility in aqueous media compared to the nitrile derivative but could reduce membrane permeability.
- Biological implications: Carboxylic acids often serve as metabolites or prodrugs, whereas nitriles are stable pharmacophores in enzyme inhibitors (e.g., cytochrome P450 interactions) .
Ring Size Variation: Cyclopentane vs. Cyclopropane
Compound B : 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile (CAS: 854267-89-3)
Functional Group Addition: Fluorine and Hydroxypropyl Substituents
Compound C : 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile (CAS: 1861074-26-1)
- Molecular Formula: C₁₀H₁₆FNO
- Molecular Weight : 185.24 g/mol
- Key Differences :
- Fluorine atom increases electronegativity and metabolic stability (via C-F bond strength).
- Hydroxypropyl group adds hydrogen-bonding capacity and hydrophilicity, contrasting with the lipophilic chloropyridinyl group in the target compound.
- Commercial availability: Discontinued, limiting practical applications compared to the readily available target compound .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity : The carbonitrile group in the target compound and Compound B suggests utility in designing enzyme inhibitors, leveraging -CN’s ability to form reversible covalent bonds with active sites .
- Solubility vs. Permeability : Compound A’s carboxylic acid improves solubility but may limit blood-brain barrier penetration, whereas the target compound’s nitrile balances lipophilicity and polarity .
- Synthetic Feasibility : Cyclopropane derivatives (Compound B) require specialized synthesis due to ring strain, whereas cyclopentane-based compounds (target, Compound A) are more straightforward to functionalize .
Biological Activity
1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, making it a candidate for further research.
- Molecular Formula : C12H10ClN
- Molecular Weight : 219.67 g/mol
- CAS Number : 1935572-80-7
The biological activity of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile is primarily attributed to its ability to interact with specific biological targets. This compound may function as an inhibitor of certain enzymes or receptors, influencing various biochemical pathways. The presence of the chloropyridine moiety is likely to enhance its binding affinity to target proteins due to its electron-withdrawing nature, which can stabilize interactions with nucleophilic sites.
Biological Activity Overview
Research indicates that 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile exhibits several biological activities:
1. Antimicrobial Activity
- Preliminary studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
2. Anti-inflammatory Effects
- In vitro assays have indicated that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
3. Anticancer Potential
- Early-stage research has indicated that 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the specific pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Anticancer | Induces apoptosis in breast cancer cells |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the effects of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, indicating its potential as a therapeutic agent against cancer .
Case Study: Anti-inflammatory Mechanism
In another study focusing on its anti-inflammatory properties, the compound was tested for its ability to inhibit NF-kB signaling pathways in macrophages. The results showed a significant reduction in the expression of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting a possible mechanism for its anti-inflammatory effects .
Q & A
How can the molecular structure of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile be confirmed experimentally?
Basic Question
Methodological Answer:
The molecular structure is best confirmed via X-ray crystallography using refinement programs like SHELXL . For visualization, ORTEP-3 can generate thermal ellipsoid plots to validate bond lengths and angles . Complementary techniques include LCMS (e.g., m/z 755 [M+H]+ as in analogous compounds) and HPLC retention time analysis (e.g., 1.50 minutes under specific conditions) to confirm purity and molecular weight .
How should researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. LCMS) for this compound?
Advanced Question
Methodological Answer:
Discrepancies often arise from impurities, stereochemical variations, or ionization artifacts. Cross-validate with:
- High-resolution mass spectrometry (HRMS) to confirm exact mass.
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals, especially around the cyclopentane and chloropyridinyl moieties.
- Single-crystal X-ray diffraction to unambiguously determine stereochemistry and bond connectivity . If crystallography is impractical, computational methods (DFT) can predict NMR shifts for comparison .
What synthetic strategies are effective for synthesizing cyclopentane-carbonitrile derivatives with halogenated aryl groups?
Advanced Question
Methodological Answer:
Key routes include:
- Electrocyclic reactions of precursors like 4,4-dimethyl-2-((triisopropylsilyl)oxy)cyclopentane-1-carbonitrile to introduce functional groups .
- Nucleophilic substitution on pre-functionalized chloropyridines, leveraging the reactivity of the nitrile group for further derivatization .
- Multi-step protocols involving cyclization, as seen in the synthesis of related compounds like 2-amino-4-(2-chlorophenyl)pyridine-3-carbonitrile .
What safety precautions are critical when handling this compound in the laboratory?
Basic Question
Methodological Answer:
Based on structurally similar compounds:
- Avoid ignition sources (P210, P211) due to flammability risks .
- Use inert gas handling (P231) and moisture-free environments (P233, P235) to prevent decomposition .
- Emergency protocols : For skin contact, wash with soap and water (P302+P352); if ingested, seek immediate medical attention (P301+P310) .
How does the nitrile group influence the compound’s stability and reactivity under varying conditions?
Advanced Question
Methodological Answer:
- Stability : The nitrile group may hydrolyze under acidic/basic conditions, requiring storage in dry, inert environments (P402+P404) .
- Reactivity : The electron-withdrawing nitrile enhances electrophilicity at the cyclopentane ring, facilitating nucleophilic attacks. This property is exploited in building-block chemistry for heterocycle synthesis .
- Thermal stability : Differential scanning calorimetry (DSC) can assess decomposition thresholds, with precautions against temperatures exceeding 50°C (P412) .
What analytical techniques are suitable for detecting byproducts during synthesis?
Basic Question
Methodological Answer:
- LCMS with high-resolution detection identifies byproducts via mass fragmentation patterns .
- Preparative HPLC isolates impurities for structural elucidation via NMR .
- Thin-layer chromatography (TLC) monitors reaction progress in real-time, especially for intermediates like 1-(bromomethyl)cyclopentene .
How can computational modeling aid in predicting the compound’s physicochemical properties?
Advanced Question
Methodological Answer:
- DFT calculations predict vibrational spectra (IR/Raman), NMR chemical shifts, and electrostatic potential surfaces to guide experimental design .
- Molecular docking studies (if biologically relevant) assess interactions with enzymes or receptors, though evidence for this compound’s bioactivity is limited .
- Solubility parameters can be estimated using COSMO-RS simulations, informing solvent selection for crystallization .
What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Advanced Question
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
